Methyl 2,6-dichloro-4-nitrobenzoate

概要

説明

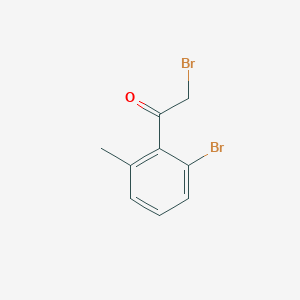

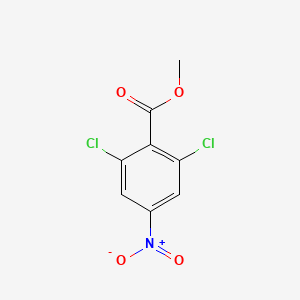

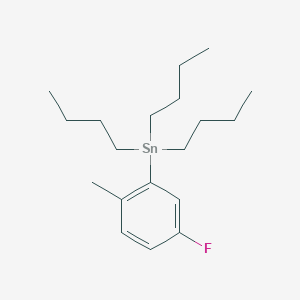

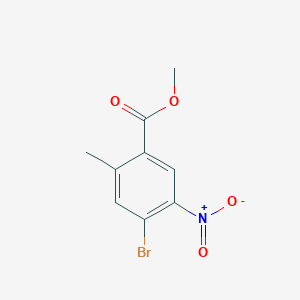

“Methyl 2,6-dichloro-4-nitrobenzoate” is a chemical compound with the molecular formula C8H5Cl2NO4 . It is also known by the synonym "3,5-Dichloro-4-(methoxycarbonyl)nitrobenzene" .

Molecular Structure Analysis

The molecular structure of “Methyl 2,6-dichloro-4-nitrobenzoate” consists of 8 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 250.036 Da and the monoisotopic mass is 248.959564 Da .科学的研究の応用

Pesticide Detection and Quantification

Methyl 2,6-dichloro-4-nitrobenzoate (DCN) has been studied for its role in pesticide detection. Researchers have developed a luminescent 56-metal Cd(II)–Sm(III) nanocluster that exhibits a rapid triple-emissive response to DCN. This nanocluster, constructed from a flexible Schiff base ligand, demonstrates high sensitivity and selectivity. It can quantitatively analyze DCN concentrations in fruit extracts, making it a valuable tool for monitoring pesticide residues .

Organic Synthesis

Methyl 2,6-dichloro-4-nitrobenzoate serves as a precursor in organic synthesis. One synthetic route involves converting 2,6-dichloro-4-nitrobenzoic acid to the methyl ester using thionyl chloride and N,N-dimethylformamide. This reaction yields methyl 2,6-dichloro-4-nitrobenzoate, which finds applications in the creation of other organic compounds .

Multistep Synthesis

In multistep syntheses, Methyl 2,6-dichloro-4-nitrobenzoate plays a crucial role. For instance, it can be synthesized from aceto-para-toluidide via a Friedel-Crafts acylation followed by conversion of the acyl group to an alkane and subsequent nitration. These multistep processes allow chemists to access diverse compounds .

Nitro Compound Chemistry

As a nitro compound, Methyl 2,6-dichloro-4-nitrobenzoate contributes to the rich field of nitro chemistry. Its synthesis involves a two-stage reaction: first, the formation of 2,6-dichloro-4-nitrobenzoic acid, and then the conversion to the methyl ester. Understanding these pathways aids in designing efficient synthetic routes for related compounds .

Safety and Hazards

“Methyl 2,6-dichloro-4-nitrobenzoate” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

作用機序

Target of Action

Methyl 2,6-dichloro-4-nitrobenzoate is a complex organic compound that is often used in chemical synthesis It’s known that nitrobenzoates are often used in the synthesis of various pharmaceuticals and agrochemicals, suggesting that their targets can vary widely depending on the specific compound they are incorporated into .

Mode of Action

The mode of action of Methyl 2,6-dichloro-4-nitrobenzoate is primarily through its reactivity as a chemical intermediate. It’s used in reactions such as the Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . In this process, the compound interacts with organoboron reagents and a palladium catalyst to form new carbon-carbon bonds .

Pharmacokinetics

The pharmacokinetic properties of the final synthesized compounds would be more relevant for therapeutic applications .

Action Environment

The action of Methyl 2,6-dichloro-4-nitrobenzoate is influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling reaction it participates in can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst .

特性

IUPAC Name |

methyl 2,6-dichloro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO4/c1-15-8(12)7-5(9)2-4(11(13)14)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHIKOHTZXBYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,6-dichloro-4-nitrobenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester](/img/structure/B3040651.png)